molecular formula C30H55NO B1389250 N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine CAS No. 1040688-22-9

N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine

Cat. No.: B1389250
CAS No.: 1040688-22-9
M. Wt: 445.8 g/mol
InChI Key: CLIFPJYOATWUDZ-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine is a synthetic compound belonging to the family of alkylaminesThe compound’s molecular formula is C30H55NO, and it has a molecular weight of 445.76 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(sec-butyl)phenol with an appropriate alkylating agent to form 2-(sec-butyl)phenoxybutane.

    Amine Introduction: The phenoxy intermediate is then reacted with 1-hexadecanamine under controlled conditions to introduce the amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and nucleophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.

    Reduction: Reduced forms such as amines or hydrocarbons.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine: A similar compound with a slightly different alkyl chain length.

    N-{2-[2-(Sec-butyl)phenoxy]ethyl}-1-hexadecanamine: Another related compound with a different alkyl chain structure.

Uniqueness

N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)butyl]hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55NO/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-22-25-31-26-28(7-3)32-30-24-21-20-23-29(30)27(4)6-2/h20-21,23-24,27-28,31H,5-19,22,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIFPJYOATWUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC(CC)OC1=CC=CC=C1C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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